![molecular formula C20H19N3O2S B1200511 N-[2-hydroxy-2-(indol-3-yl)-2-(methylthio)ethyl]indole-3-carboxamide CAS No. 55142-77-3](/img/structure/B1200511.png)
N-[2-hydroxy-2-(indol-3-yl)-2-(methylthio)ethyl]indole-3-carboxamide
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Overview
Description
N-[2-hydroxy-2-(indol-3-yl)-2-(methylthio)ethyl]indole-3-carboxamide is a member of indoles, a monothiohemiketal and a monocarboxylic acid amide.
Scientific Research Applications
Gram-Scale Synthesis for Potential Therapeutic Uses
- A study by Setterholm et al. (2015) discusses the gram-scale, chemoselective synthesis of a related compound, HIOC, which is a potent activator of the TrkB receptor in mammalian neurons, indicating its potential therapeutic uses. Setterholm et al., 2015.
Allosteric Modulation of Cannabinoid Receptor
- Khurana et al. (2014) reveal key structural requirements of indole-2-carboxamides for allosteric modulation of the cannabinoid type 1 receptor (CB1), with implications for the design of potent CB1 allosteric modulators. Khurana et al., 2014.
Novel Synthesis Approaches and Transformations
- Cucek and Verček (2008) describe the synthesis of various ethyl 3-(benzoylamino)-1H-indole-2-carboxylates, showcasing innovative synthetic methods for related compounds. Cucek & Verček, 2008.
Potential in Cancer Imaging
- A study by Wang et al. (2005) on the synthesis of a potential PET tracer for imaging cancer tyrosine kinase highlights the relevance of related compounds in medical imaging and oncology research. Wang et al., 2005.
Applications in Organic Synthesis
- Bratton et al. (2000) discuss the preparation of novel 3,5-substituted-indole-2-carboxamides, illustrating the versatility of these compounds in organic synthesis. Bratton et al., 2000.
Understanding of Reaction Mechanisms
- Nemoto et al. (2016) provide insights into the carboxylation, ethoxycarbonylation, and carbamoylation of indoles, contributing to a deeper understanding of chemical reaction mechanisms. Nemoto et al., 2016.
properties
CAS RN |
55142-77-3 |
---|---|
Product Name |
N-[2-hydroxy-2-(indol-3-yl)-2-(methylthio)ethyl]indole-3-carboxamide |
Molecular Formula |
C20H19N3O2S |
Molecular Weight |
365.5 g/mol |
IUPAC Name |
N-[2-hydroxy-2-(1H-indol-3-yl)-2-methylsulfanylethyl]-1H-indole-3-carboxamide |
InChI |
InChI=1S/C20H19N3O2S/c1-26-20(25,16-11-22-18-9-5-3-7-14(16)18)12-23-19(24)15-10-21-17-8-4-2-6-13(15)17/h2-11,21-22,25H,12H2,1H3,(H,23,24) |
InChI Key |
PJYCVBMPEOJLKW-UHFFFAOYSA-N |
SMILES |
CSC(CNC(=O)C1=CNC2=CC=CC=C21)(C3=CNC4=CC=CC=C43)O |
Canonical SMILES |
CSC(CNC(=O)C1=CNC2=CC=CC=C21)(C3=CNC4=CC=CC=C43)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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